molecular formula C8H18O2S2 B048769 2,2'-Dithiobis[2-methyl-1-propanol] CAS No. 132182-01-5

2,2'-Dithiobis[2-methyl-1-propanol]

Cat. No.: B048769
CAS No.: 132182-01-5
M. Wt: 210.4 g/mol
InChI Key: RKIUKWLUGAFWFQ-UHFFFAOYSA-N
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Description

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is an organic compound characterized by the presence of a disulfide bond and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with a disulfide compound under specific conditions. One common method includes the use of a thiol-disulfide exchange reaction, where 2-methylpropan-1-ol is reacted with a disulfide compound in the presence of a catalyst such as a base or an acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the exchange process.

Industrial Production Methods

In industrial settings, the production of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol may involve large-scale thiol-disulfide exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in redox biology and as a model compound for disulfide bond formation and cleavage.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of cells and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol is unique due to its specific disulfide bond and hydroxyl group arrangement, which imparts distinct redox properties and reactivity. This makes it particularly valuable in studies related to redox biology and in the synthesis of complex organic molecules.

Properties

CAS No.

132182-01-5

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol

InChI

InChI=1S/C8H18O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h9-10H,5-6H2,1-4H3

InChI Key

RKIUKWLUGAFWFQ-UHFFFAOYSA-N

SMILES

CC(C)(CO)SSC(C)(C)CO

Canonical SMILES

CC(C)(CO)SSC(C)(C)CO

Synonyms

2,2’-Disulfanediylbis(2-methylpropan-1-ol)

Origin of Product

United States

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